molecular formula C8H15N3O B1415764 N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine CAS No. 915922-00-8

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine

Cat. No. B1415764
M. Wt: 169.22 g/mol
InChI Key: IDWQREWRKBJTBS-UHFFFAOYSA-N
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Description

“N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine” is a chemical compound with the empirical formula C7H13N3O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine”, often involves the reaction of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent . This is followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine” can be represented by the SMILES string CCC1=NOC(CNCC)=N1 . This indicates that the compound contains a 1,2,4-oxadiazole ring attached to an ethyl group and a propan-2-amine group .

Scientific Research Applications

Chemical Reactions and Synthesis

  • A study explored the reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating the potential for creating new chemical structures and exploring ring fission and bond cleavage reactions (Jäger et al., 2002).
  • Research on the synthesis of carbazole derivatives, including compounds with the oxadiazole structure, highlighted the application in creating novel substances with potential biological activities (Sharma et al., 2014).

Application in Medicinal Chemistry

  • The development of oxadiazole derivatives as anticancer agents was investigated, showing the versatility of these compounds in drug design and therapeutic applications (Yakantham et al., 2019).

Photoreactivity Studies

  • A study on the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles revealed the photoreactive nature of these compounds, suggesting applications in photochemistry and material science (Buscemi et al., 2001).

Synthetic Methodology Development

  • Research on scalable synthesis methods for oxadiazole derivatives like 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide demonstrated advancements in safe and efficient chemical synthesis (Likhite et al., 2016).

Energetic Material Precursors

  • Oxadiazole derivatives, such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, were synthesized and characterized as energetic material precursors, suggesting applications in advanced materials science (Zhu et al., 2021).

Future Directions

The future directions for research on “N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications as therapeutic agents . Additionally, the development of new synthetic strategies for 1,2,4-oxadiazoles could also be a promising area of future research .

properties

IUPAC Name

N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-4-7-10-8(12-11-7)5-9-6(2)3/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWQREWRKBJTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650859
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine

CAS RN

915922-00-8
Record name 3-Ethyl-N-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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